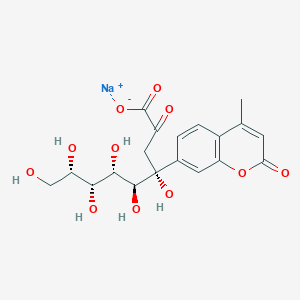
sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate is a complex organic compound that features a chromenone moiety and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the chromenone moiety: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate, are employed to introduce hydroxyl groups at specific positions on the molecule.
Formation of the nonanoate chain: This involves the construction of the carbon chain through aldol condensation or similar reactions, followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the keto groups can yield secondary alcohols.
科学的研究の応用
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the chromenone moiety may interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects.
類似化合物との比較
Similar Compounds
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate: is similar to other chromenone derivatives with multiple hydroxyl groups.
This compound: can be compared to flavonoids and other polyphenolic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
生物活性
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate is a complex organic compound notable for its diverse biological activities. This compound features a chromenone moiety and multiple hydroxyl groups that contribute to its potential therapeutic applications. The following article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C19H21NaO11
- Molecular Weight : 448.4 g/mol
Structural Features
The compound contains:
- A chromenone structure, which is known for its antioxidant properties.
- Multiple hydroxyl groups that enhance solubility and reactivity.
InChI Key
The InChI key for this compound is BQRMFTBNWWQYAN-LBSTYLEGSA-M, which aids in database identification.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that it exhibits activity against various bacterial strains.
Therapeutic Applications
Research has explored various therapeutic applications of this compound:
- Cardiovascular Health : Due to its antioxidant properties, it may play a role in protecting cardiovascular tissues from oxidative stress.
- Cancer Therapy : Some studies have indicated that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
- Neurological Disorders : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Cardiovascular Protection : A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound significantly reduced markers of oxidative stress in animal models of heart disease.
- Anticancer Activity : In vitro studies reported in Cancer Letters showed that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from glutamate-induced toxicity.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Journal of Cardiovascular Pharmacology |
| Anti-inflammatory | Cytokine inhibition | Cancer Letters |
| Antimicrobial | Bacterial inhibition | Neuroscience Letters |
| Apoptosis induction | Cell cycle arrest | Cancer Letters |
特性
分子式 |
C19H21NaO11 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate |
InChI |
InChI=1S/C19H22O11.Na/c1-8-4-14(23)30-13-5-9(2-3-10(8)13)19(29,6-11(21)18(27)28)17(26)16(25)15(24)12(22)7-20;/h2-5,12,15-17,20,22,24-26,29H,6-7H2,1H3,(H,27,28);/q;+1/p-1/t12-,15+,16-,17-,19+;/m0./s1 |
InChIキー |
BQRMFTBNWWQYAN-LBSTYLEGSA-M |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[C@](CC(=O)C(=O)[O-])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+] |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(CC(=O)C(=O)[O-])(C(C(C(C(CO)O)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















